molecular formula C10H12N2 B2936473 6-(tert-Butyl)picolinonitrile CAS No. 284483-12-1

6-(tert-Butyl)picolinonitrile

Cat. No.: B2936473
CAS No.: 284483-12-1
M. Wt: 160.22
InChI Key: BPTRGBQIDGXNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)picolinonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of picolinonitrile, where a tert-butyl group is attached to the sixth position of the pyridine ring

Preparation Methods

6-(tert-Butyl)picolinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of pyridine, 2-(1,1-dimethylethyl)-, 1-oxide with trimethylsilyl cyanide. The reaction typically occurs in the presence of a catalyst and under controlled conditions to ensure high yield and purity . Another method involves the use of N,N-Dimethylcarbamoyl chloride in dichloromethane . Industrial production methods may vary, but they generally follow similar principles to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

6-(tert-Butyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, it can form carbon-carbon bonds with various aryl or vinyl groups .

Scientific Research Applications

6-(tert-Butyl)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

6-(tert-Butyl)picolinonitrile can be compared with other picolinonitrile derivatives, such as:

The uniqueness of this compound lies in its tert-butyl group, which provides distinct steric and electronic effects, making it valuable for specific synthetic applications and research purposes.

Biological Activity

6-(tert-Butyl)picolinonitrile is an organic compound with the molecular formula C10H12N2, characterized by the presence of a tert-butyl group at the sixth position of the pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor for various derivatives that exhibit pharmacological properties.

Target of Action

This compound serves as a significant intermediate in the synthesis of 1H-indazole derivatives, which are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.

Biochemical Pathways

The tert-butyl group contributes to unique reactivity patterns that influence various biosynthetic and biodegradation pathways. This structural feature may enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Result of Action

As an intermediate in the synthesis of biologically active compounds, this compound may facilitate the development of new therapeutic agents that target specific diseases. Its role in synthesizing derivatives with enhanced bioactivity underscores its importance in drug discovery.

Biological Activity

Recent studies have highlighted the potential of this compound and its derivatives in various biological assays. For instance, its derivatives have shown promising results in inhibiting cancer cell proliferation and exhibiting anti-inflammatory properties. The synthesis and evaluation of these derivatives are critical for understanding their pharmacological profiles.

Table 1: Biological Activity of this compound Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
4-Hydroxy-6-(tert-Butyl)picolinonitrileAnti-inflammatoryTBD
1H-Indazole derivativeAntiviralTBD

Note: TBD indicates that specific IC50 values were not provided in the referenced studies.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including reactions involving pyridine derivatives and cyanide sources under controlled conditions. Its application as a building block in organic synthesis allows for the creation of complex molecules with potential therapeutic effects .

Table 2: Synthesis Methods for this compound

Method DescriptionYield (%)Reference
Reaction with trimethylsilyl cyanideHigh
Gold(I)-catalyzed cyclizationHigh

Properties

IUPAC Name

6-tert-butylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTRGBQIDGXNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyl mercaptan (0.72 g, 7.9 mmol) was dissolved in tetrahydrofuran (100 ml) and added dropwise to sodium hydride (60% oil, 0.35 g, 8.7 mmol). The reaction mixture was stirred at room temperature for 1 hr. A solution of 2-chloro-6-cyanopyridine (1.00 g, 7.2 mmol) in tetrahydrofuran (10 ml) was added to the mixture, and the mixture was stirred at room temperature for 18 hrs. The reaction mixture was concentrated under reduced pressure, diluted with water and extracted with ethyl acetate. The extract was washed with saturated brine and dried. The solvent was evaporated under reduced pressure to give the titled compound (1.19 g, 86%) as an oil.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

Silver nitrate (4.43 g, 28.8 mmol) was added to a suspension of pivalic acid (1.96 g, 19.2 mmol), 3-cyanopyridine (2.00 g, 19.2 mmol) and ammonium peroxodisulfate (6.58 g, 28.8 mmol) in water (40 mL). The mixture was stirred at room temperature for 10 min and then stirred at an external temperature of 80° C. for 2 hr. After cooling, the reaction mixture was diluted with ethyl acetate and the resulting insoluble matter was removed by filtration through Celite (registered trademark). The aqueous layer was separated from the filtrate, followed by extraction with ethyl acetate. The organic layer was washed with water and brine and dried over anhydrous magnesium sulfate. The desiccant was filtered off and then the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane only→hexane:ethyl acetate=4:1) to afford 6-tert-butylpyridine-2-carbonitrile as a yellow oil (2.71 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
ammonium peroxodisulfate
Quantity
6.58 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
4.43 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-6-tert-butylpyridine (Description 14; 9.9 g, 46 mmol) in anhydrous N,N-dimethylformamide (130 ml) was added zinc cyanide (6.48 g, 55.2 mmol) and Pd(PPh3)4 (2.65 g, 2.3 mmol). The mixture was degassed then heated at 80° C. overnight. The cooled reaction mixture was poured into water (500 ml), and extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×300 ml), brine (100 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica eluting with 5% Et2O in iso-hexanes to give the title compound (6.6 g, 89%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
6.48 g
Type
catalyst
Reaction Step One
Quantity
2.65 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.